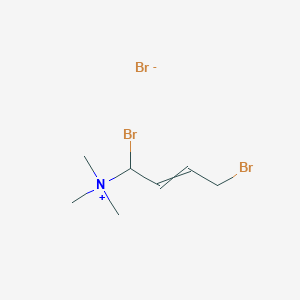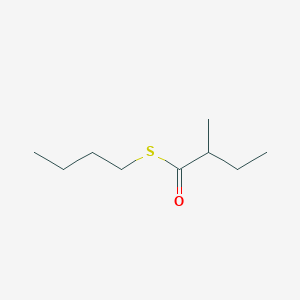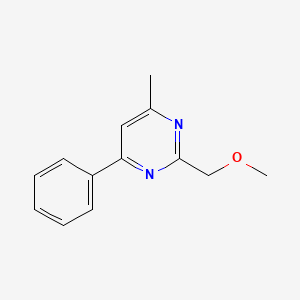![molecular formula C9H12O3 B14378576 4-Methyl-1,6-dioxaspiro[4.5]dec-7-en-9-one CAS No. 88400-12-8](/img/structure/B14378576.png)
4-Methyl-1,6-dioxaspiro[4.5]dec-7-en-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-1,6-dioxaspiro[4.5]dec-7-en-9-one is a chemical compound with a unique spirocyclic structure. This compound is characterized by a spiro linkage between a dioxane ring and a cyclohexene ring, with a methyl group attached to the dioxane ring. The compound’s structure imparts distinct chemical properties, making it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1,6-dioxaspiro[4.5]dec-7-en-9-one typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method involves the reaction of a suitable dioxane derivative with a cyclohexene precursor under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, can significantly influence the yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Optimization of reaction parameters and purification techniques is crucial to ensure high-quality production .
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-1,6-dioxaspiro[4.5]dec-7-en-9-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and catalyst, play a crucial role in determining the reaction outcome .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
4-Methyl-1,6-dioxaspiro[4.5]dec-7-en-9-one has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as drug development and delivery systems.
Industry: The compound is used in the production of specialty chemicals, polymers, and materials with unique properties .
Mecanismo De Acción
The mechanism of action of 4-Methyl-1,6-dioxaspiro[4.5]dec-7-en-9-one involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to enzymes, receptors, or other biomolecules, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
1,6-Dioxaspiro[4.5]decane: A structurally related compound with similar chemical properties.
7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene: Another spirocyclic compound with a different substitution pattern.
1,4-Dioxaspiro[4.5]dec-7-en-8-boronic acid pinacol ester: A boronic acid derivative with applications in organic synthesis .
Uniqueness
4-Methyl-1,6-dioxaspiro[4.5]dec-7-en-9-one stands out due to its specific spirocyclic structure and the presence of a methyl group, which imparts unique chemical reactivity and biological activity. Its distinct properties make it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
88400-12-8 |
|---|---|
Fórmula molecular |
C9H12O3 |
Peso molecular |
168.19 g/mol |
Nombre IUPAC |
4-methyl-1,6-dioxaspiro[4.5]dec-7-en-9-one |
InChI |
InChI=1S/C9H12O3/c1-7-2-4-11-9(7)6-8(10)3-5-12-9/h3,5,7H,2,4,6H2,1H3 |
Clave InChI |
WXCGLGCWNDKDBY-UHFFFAOYSA-N |
SMILES canónico |
CC1CCOC12CC(=O)C=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane](/img/structure/B14378505.png)
![1-Acetyl-8-{2-[hydroxy(diphenyl)acetyl]hydrazinyl}quinolin-1-ium chloride](/img/structure/B14378508.png)
![2-Ethoxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid](/img/structure/B14378514.png)
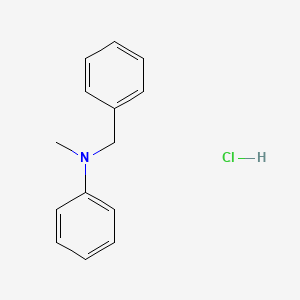
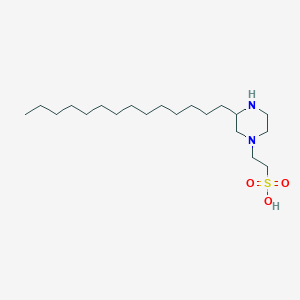
![7-Ethyl-6-methyl-1,3,3-triphenyl-1H-imidazo[1,2-b]pyrazol-2(3H)-one](/img/structure/B14378546.png)
![N-{5-[(Benzenesulfonyl)amino]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B14378548.png)
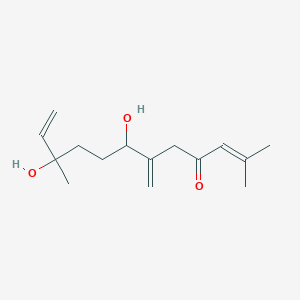
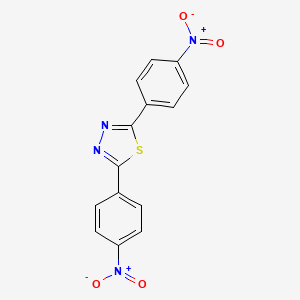
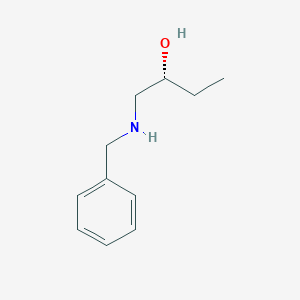
![2-Phenyl-5-(pyridin-3-yl)pyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B14378594.png)
